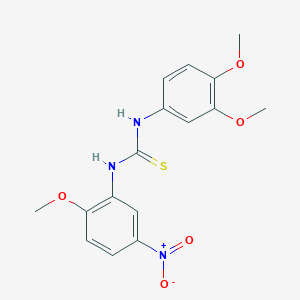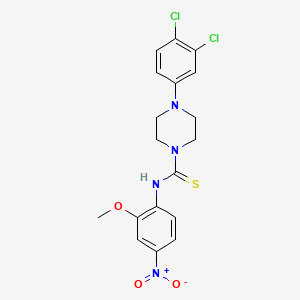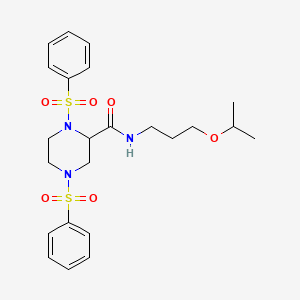
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
説明
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential medical and scientific applications. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species, particularly peroxynitrite.
作用機序
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea acts as a scavenger of reactive nitrogen species by reacting with peroxynitrite to form a stable adduct. This reaction prevents peroxynitrite from reacting with other molecules and causing damage. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to protect against oxidative stress and inflammation in a variety of tissues, including the brain, heart, and lungs. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has also been shown to protect against ischemia-reperfusion injury in the heart and kidneys.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is its high selectivity for peroxynitrite. This makes it a useful tool for studying the role of peroxynitrite in disease processes. However, N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in some experimental settings. Additionally, N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea can react with other reactive nitrogen species, such as nitric oxide, which may complicate its interpretation in some experiments.
将来の方向性
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. One area of interest is the role of peroxynitrite in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to protect against oxidative stress and inflammation in the brain, and may have potential as a therapeutic agent for these conditions. Another area of interest is the use of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea in organ transplantation. N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been shown to protect against ischemia-reperfusion injury in the heart and kidneys, and may have potential as a protective agent in organ transplantation. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, in order to optimize its use in experimental settings.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been extensively studied for its potential medical and scientific applications. One of the main applications of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is as a scavenger of reactive nitrogen species, particularly peroxynitrite. Peroxynitrite is a highly reactive molecule that is formed by the reaction of nitric oxide with superoxide anion. It has been implicated in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-22-13-7-5-11(19(20)21)9-12(13)18-16(25)17-10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H2,17,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMPNPIFPHSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120259.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4120280.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)



![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)